molecular formula C17H18N2O3S B2402507 phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate CAS No. 448240-18-4

phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate

Cat. No. B2402507
CAS RN: 448240-18-4
M. Wt: 330.4
InChI Key: PDTAFOWICNXPQA-UHFFFAOYSA-N
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Description

Phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate, also known as PBTZ169, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

Scientific Research Applications

Biological Monitoring and Metabolism Studies

Phenmedipham, which has a similar chemical structure involving carbamate groups, has been studied for its metabolism and biological monitoring. In rats, the metabolism of Phenmedipham involves cleaving the carbamate moieties, leading to various metabolites such as methyl-N-(3-hydroxyphenyl)-carbamate, m-aminophenol, and hydroxyacetanilide, which are excreted in urine. This research has implications for understanding the metabolism of carbamate-containing compounds and their potential biological effects (Schettgen, Weiss, & Angerer, 2001).

Synthesis and Antimicrobial Activity

Research into benzothiazole derivatives, which share structural similarities with the given compound, has led to the discovery of new structures with potent and selective activities against pathogens like Helicobacter pylori. These studies offer insights into the development of new antimicrobial agents and highlight the therapeutic potential of benzothiazole and carbamate derivatives (Carcanague et al., 2002).

Chemotherapeutic Potential

The synthesis and evaluation of 2-(4-aminophenyl)benzothiazoles, structurally related to the requested compound, have revealed a class of potent and selective antitumor agents. These compounds show significant cytotoxicity in certain cancer cell lines while being inactive in others, demonstrating their potential as chemotherapeutic agents. This research underscores the importance of structural modifications in enhancing antitumor activity and selectivity (Hutchinson et al., 2001).

Synthetic Chemistry and Catalysis

Carbamate compounds, such as the one , are often used in synthetic chemistry as intermediates or protecting groups. Studies have explored their utility in synthesizing complex molecules, demonstrating the versatility of carbamate derivatives in organic synthesis and catalysis. This area of research is crucial for developing new synthetic methodologies and understanding reaction mechanisms (Loudwig & Goeldner, 2001).

properties

IUPAC Name

phenyl N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10-7-8-12-13(9-10)23-16(14(12)15(18)20)19-17(21)22-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTAFOWICNXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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